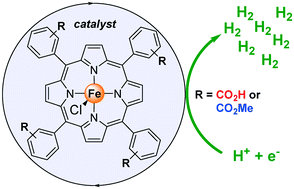Remote ion-pair interactions in Fe-porphyrin-based molecular catalysts for the hydrogen evolution reaction†
Catalysis Science & Technology Pub Date: 2019-02-08 DOI: 10.1039/C8CY02164C
Abstract
The environmentally benign production of clean energy is extremely important for the sustainable progress of our society. In this respect, dihydrogen (H2) has been considered in the last decades as an efficient energy carrier and much effort has been directed to the hydrogen evolution reaction (HER). Herein, we report on the efficiency of iron-based 5,10,15,20-tetraphenylporphyrins containing carboxylate groups in different positions (ortho, meta and para of the meso-substituted aryl groups of the porphyrin backbone) as molecular catalysts for the HER. The iron-based porphyrin containing the carboxylic acids in the ortho position was found completely inactive in the HER. Furthermore, besides stereoelectronic control, the subtle differences observed in the cyclic voltammograms (CV) as well as those associated with the electrocatalytic activity might involve a previously neglected ion-pair interaction between the carboxylate groups of the porphyrin scaffold and the chloride anions belonging to the proton source, which highlights the relevance of ion-pair contacts remote from the active center for this type of catalytic system.

Recommended Literature
- [1] Book reviews
- [2] Characterization and humidity properties of MgAl2O4 powders synthesized in a mixed salt composed of KOH and KCl
- [3] Ca- and Sr-tetrafluoroisophthalates: mechanochemical synthesis, characterization, and ab initio structure determination†
- [4] Calix[4]semitube diquinone: a potassium selective redox-active ionophore
- [5] Can large magnetic anisotropy and high spin really coexist?†
- [6] Calixarenenanotubes: structural tolerance towards pyridine templates†
- [7] Building ultramicropores within organic polymers based on a thermosetting cyanate ester resin†
- [8] Changes in the volume phase transition temperature of hydrogels for detection of the DNA hybridization process
- [9] Band structures of graphene nanoscrolls and their dispersion relation near the Fermi point
- [10] Chain growth polymerization mechanism in polyurethane-forming reactions

Journal Name:Catalysis Science & Technology
research_products
-
CAS no.: 478518-87-5









